molecular formula C9H10N2O4 B1268256 Ethyl 2-amino-3-nitrobenzoate CAS No. 61063-11-4

Ethyl 2-amino-3-nitrobenzoate

Cat. No.: B1268256
CAS No.: 61063-11-4
M. Wt: 210.19 g/mol
InChI Key: MIVXXTKDCKQHCD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoic acid esters It is characterized by the presence of an amino group at the second position, a nitro group at the third position, and an ethyl ester group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-nitrobenzoate can be achieved through several methods. One common approach involves the esterification of 2-Amino-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the Curtius rearrangement of 3-nitrophthalic acid. This process includes mono-esterification, acylating chlorination, and subsequent Curtius rearrangement followed by hydrolysis to yield 2-Amino-3-nitrobenzoic acid, which can then be esterified with ethanol .

Industrial Production Methods

Industrial production of this compound often employs the Curtius rearrangement method due to its high yield and scalability. The process involves the use of 3-nitrophthalic acid as a starting material, which undergoes a series of reactions including esterification, chlorination, and rearrangement to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 2-Amino-3-aminobenzoic acid ethyl ester.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

    Hydrolysis: 2-Amino-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro and amino groups play crucial roles in the binding interactions with the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-nitrobenzoic acid ethyl ester
  • 2-Amino-5-nitrobenzoic acid ethyl ester
  • 2-Amino-3-nitrobenzoic acid methyl ester

Uniqueness

Ethyl 2-amino-3-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups, which influence its reactivity and binding properties. Compared to its analogs, the ethyl ester group provides different solubility and stability characteristics, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

ethyl 2-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVXXTKDCKQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209944
Record name Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61063-11-4
Record name Ethyl 2-amino-3-nitrobenzoate
Source ChemIDplus
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Record name Ethyl 3-nitroanthranilate
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Record name Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-3-nitrobenzoate
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